2-Hexyl-2,5,5-trimethyl-1,3-dioxane

Description

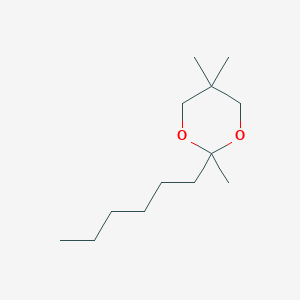

2-Hexyl-2,5,5-trimethyl-1,3-dioxane is a heterocyclic compound featuring a six-membered 1,3-dioxane ring with substituents at the 2, 5, and 5 positions. The hexyl group at the 2-position distinguishes it from simpler alkyl-substituted dioxanes, conferring unique physicochemical properties such as increased hydrophobicity and molecular volume compared to analogs with shorter alkyl chains. This compound is structurally related to other 1,3-dioxanes, which are widely studied for applications in fragrances, pharmaceuticals, and polymer chemistry due to their stability and tunable reactivity .

Properties

IUPAC Name |

2-hexyl-2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-5-6-7-8-9-13(4)14-10-12(2,3)11-15-13/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYWUHKGSHHUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(OCC(CO1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927790 | |

| Record name | 2-Hexyl-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13273-86-4 | |

| Record name | NSC50943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexyl-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of hexyl alcohol with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently cyclized to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

Substitution: The hydrogen atoms on the hexyl chain can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl ketones or carboxylic acids, while reduction can produce hexyl alcohol derivatives.

Scientific Research Applications

2-Hexyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various pharmaceuticals.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which 2-Hexyl-2,5,5-trimethyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The dioxane ring can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, influencing their activity and stability. These interactions can modulate various biochemical pathways, making the compound a versatile tool in both research and industrial applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophobicity :

- The hexyl group in This compound significantly increases hydrophobicity compared to ethyl or methyl analogs, making it suitable for lipid-soluble formulations .

- Phenyl-substituted dioxanes (e.g., 2-phenyl-5,5-dimethyl-1,3-dioxane) exhibit aromatic stability and enhanced electronic density at the α-carbon, favoring electrophilic substitution reactions .

Biological Activity: 1,3-Dioxanes with hydroxyl or hydroxymethyl groups (e.g., 5-hydroxymethyl-1,3-dioxane) demonstrate anti-inflammatory and antiviral properties, as shown in studies using IR and NMR spectroscopy .

Synthetic Methods :

- Prins reaction conditions are commonly employed for synthesizing 1,3-dioxanes, as seen in the synthesis of 5-hydroxymethyl-1,3-dioxane from allyl alcohol and formaldehyde .

- Acid-catalyzed cyclization (e.g., using Amberlite IR-120 resin) is effective for generating substituted dioxanes, such as 2-carboxy-2,5,5-trimethyl-1,3-dioxane .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Hexyl-2,5,5-trimethyl-1,3-dioxane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclocondensation of diols with ketones or aldehydes. For example, using a Dean-Stark trap to remove water can improve yield by shifting equilibrium toward product formation . Reaction temperature (80–120°C) and catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids) critically affect stereoselectivity and purity. Post-synthesis purification via fractional distillation or column chromatography is essential to isolate the dioxane derivative .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The axial-equatorial arrangement of substituents in the dioxane ring produces distinct coupling constants (e.g., ) .

- XRD : Single-crystal X-ray diffraction resolves conformational preferences, such as chair vs. boat configurations. For example, bulky substituents like hexyl groups favor equatorial positions to minimize steric strain .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Stability tests under acidic, basic, and thermal conditions (e.g., reflux in ethanol or THF) reveal degradation pathways. Polar aprotic solvents (DMSO, DMF) enhance solubility for reactivity studies, while nonpolar solvents (hexane) are preferred for storage. Monitor stability via HPLC or GC-MS to detect byproducts like aldehydes from ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and conformational dynamics of this compound in catalytic systems?

- Methodological Answer :

- DFT : Optimize geometries at the B3LYP/6-31G** level to calculate activation energies for ring-opening or alkylation reactions. Compare with experimental kinetics to validate transition states .

- MD Simulations : Simulate solvent effects on conformational equilibria. For instance, hexyl chain flexibility in hydrophobic environments may influence substrate binding in enzymatic assays .

Q. What experimental designs resolve contradictions in reported biological activity data for 1,3-dioxane derivatives?

- Methodological Answer :

- Factorial Design : Vary parameters like substituent chain length (hexyl vs. methyl) and assay conditions (pH, temperature) to isolate activity determinants. For example, increased lipophilicity from the hexyl group may enhance membrane permeability in antimicrobial assays .

- Meta-Analysis : Systematically compare datasets from diverse studies to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. How can advanced separation technologies (e.g., membrane-based systems) improve the scalability of this compound purification?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) can separate dioxane derivatives from oligomeric byproducts. Optimize transmembrane pressure (5–15 bar) and solvent polarity to balance flux and selectivity .

Theoretical and Methodological Frameworks

- Link studies to steric effects and electronic modulation theories to explain substituent-driven reactivity .

- Use hierarchical clustering in bibliometric analyses to map trends in dioxane research, prioritizing studies with rigorous spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.